Ac-Glu(OSu)-OBzl
Description
Ac-Glu(OSu)-OBzl is a protected glutamic acid derivative widely used in peptide synthesis and protein modification. Its structure features:
- Ac (Acetyl) as the N-terminal protecting group.
- Glu(OSu) with a γ-N-hydroxysuccinimide (OSu) ester, enabling efficient coupling reactions.
- Benzyl (OBzl) ester protection at the α-carboxyl group to prevent unwanted side reactions.
This compound is synthesized via a two-step process: activation of L-Glu-OBzl with TSTU (N,N,N',N'-tetramethyl-O-(succinimidyl)uronium tetrafluoroborate) in acetonitrile, followed by coupling with fatty acid derivatives. High yields (>97%) and purity (>99%) are achieved under optimized conditions . Applications include insulin derivatization, where it facilitates site-specific conjugation via lysine residues .
Properties
CAS No. |
98318-09-3 |
|---|---|
Molecular Formula |
C18H20N2O7 |
Molecular Weight |
376.37 |
Origin of Product |
United States |
Comparison with Similar Compounds
Boc-Glu(OBzl)-OSu
- Structure : Replaces Ac with Boc (tert-butoxycarbonyl) at the N-terminus.
- Synthesis : Prepared via coupling Boc-Glu(OBzl)-OH with OSu, yielding 75% with m.p. 103–109°C .
- Applications : Used in peptide chain elongation (e.g., thymosin derivatives) .
- Reactivity : Boc’s acid-labile nature allows selective deprotection under mild acidic conditions, contrasting with Ac’s stability .
Z-Glu(OSu)-OBzl
Boc-Asp(OBzl)-OSu
- Structure : Aspartic acid (shorter side chain) analog of Boc-Glu(OBzl)-OSu.
- Synthesis : Yield 86%, m.p. 150–158°C .
- Impact of Side Chain : Asp’s β-carboxyl group influences steric hindrance, reducing coupling efficiency compared to Glu derivatives in peptide synthesis .
Functional Group and Reactivity Comparisons
Ester Protecting Groups
- OSu Esters : Provide superior activation for amide bond formation compared to methyl (OMe) or benzyl (OBzl) esters, reducing racemization .
- Benzyl Esters (OBzl) : Require harsher conditions (e.g., H₂/Pd-C) for removal compared to methyl esters .
Application-Specific Comparisons
Enzymatic Studies
- Ac-Glu(OBzl)-Lys(Ac)-hPro(OBzl)-Abu-ACC : Substrate for PR3 protease (Km = 13.7 μM), highlighting enzymatic recognition of Glu(OBzl) motifs .
Performance Metrics
| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| This compound | 97.2 | 99.1 | Not reported | Protein modification |
| Boc-Glu(OBzl)-OSu | 75 | >98 | 103–109 | Peptide synthesis |
| Z-Glu(OSu)-OBzl | Not reported | >98 | Not reported | Solid-phase synthesis |
| Boc-Asp(OBzl)-OSu | 86 | >95 | 150–158 | Thymosin derivatives |
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